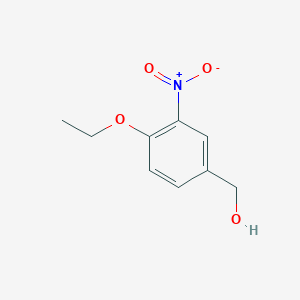
CID 78063646
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78063646 is a chemical compound with significant interest in various scientific fields
Vorbereitungsmethoden
The preparation of CID 78063646 involves specific synthetic routes and reaction conditions. One method includes reacting (1R, 5S)-3-ethyl bicyclo [3.2.0] hept-3-ene-6-ketone with nitromethane to obtain (1R, 5S)-3-ethyl-6-(nitromethyl) bicyclo [3.2.0] hept-3-ene-6-alcohol. This intermediate is then further reacted with tert-butyl acetate substances under the action of alkali and a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
CID 78063646 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include diethylaminosulfur trifluoride for fluorination reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, diethylaminosulfur trifluoride converts alcohols to the corresponding alkyl fluorides and aldehydes to geminal difluorides .
Wissenschaftliche Forschungsanwendungen
CID 78063646 has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing organofluorine compounds . In biology and medicine, it has potential applications in drug development and therapeutic research. The compound’s unique properties make it a valuable tool for studying molecular interactions and biological pathways. In industry, this compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of CID 78063646 involves its interaction with specific molecular targets and pathways. For example, diethylaminosulfur trifluoride, a related compound, acts as a fluorinating reagent by converting alcohols to alkyl fluorides and aldehydes to geminal difluorides . This mechanism is crucial for its applications in organic synthesis and drug development.
Vergleich Mit ähnlichen Verbindungen
CID 78063646 can be compared with other similar compounds, such as diethylaminosulfur trifluoride (DAST) and morpho-DAST. These compounds share similar fluorinating properties but differ in their stability and reaction conditions . DAST is less prone to contamination with acids, making it more suitable for acid-labile substrates . Other similar compounds include various organosulfur compounds used in fluorination reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C4H7OSe |
|---|---|
Molekulargewicht |
150.07 g/mol |
InChI |
InChI=1S/C4H7OSe/c1-2-4(6)3-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
RCKDHVYXBKRRSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=O)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)

![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)



phosphane](/img/structure/B12526637.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
![2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12526662.png)



![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)
